molecular formula C14H20N2O3 B4424086 1-(4-Ethoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)urea

1-(4-Ethoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)urea

Cat. No.: B4424086
M. Wt: 264.32 g/mol
InChI Key: PMGUPMHWXZOKNN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)urea is an organic compound that features a urea functional group attached to a 4-ethoxyphenyl and a tetrahydrofuran-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)urea typically involves the reaction of 4-ethoxyaniline with tetrahydrofuran-2-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of a coupling agent such as carbodiimide and a base like triethylamine to facilitate the formation of the urea bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 1-(4-ethoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The urea moiety can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)urea
  • 1-(4-Ethoxyphenyl)-3-(tetrahydropyran-2-ylmethyl)urea
  • 1-(4-Ethoxyphenyl)-3-(tetrahydrofuran-3-ylmethyl)urea

Uniqueness: 1-(4-Ethoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)urea is unique due to the specific positioning of the ethoxy group and the tetrahydrofuran moiety, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-18-12-7-5-11(6-8-12)16-14(17)15-10-13-4-3-9-19-13/h5-8,13H,2-4,9-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGUPMHWXZOKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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